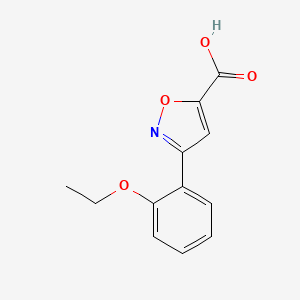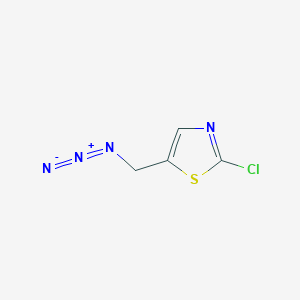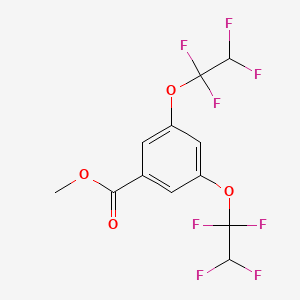
3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the isoxazole ring, making it a valuable scaffold in medicinal chemistry and drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which then undergoes cyclization to yield the isoxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol, with heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the desired purity and quality of the final product .
化学反応の分析
Types of Reactions
3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various functionalized isoxazole derivatives .
科学的研究の応用
3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. The ethoxyphenyl group enhances the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid
- 3-(2-Chlorophenyl)isoxazole-5-carboxylic acid
- 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid
Uniqueness
3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry .
特性
分子式 |
C12H11NO4 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC名 |
3-(2-ethoxyphenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-2-16-10-6-4-3-5-8(10)9-7-11(12(14)15)17-13-9/h3-7H,2H2,1H3,(H,14,15) |
InChIキー |
XYVZHUYAMVAKHO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C2=NOC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine](/img/structure/B13597616.png)



